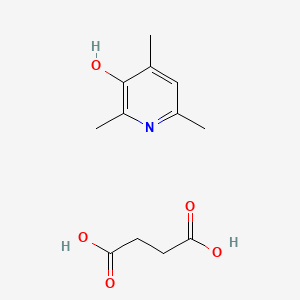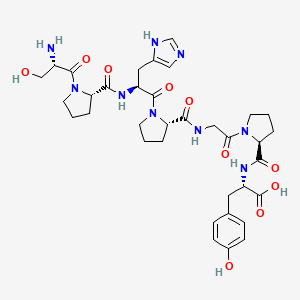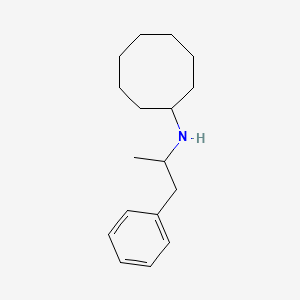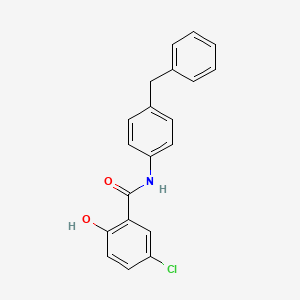
Butanedioic acid;2,4,6-trimethylpyridin-3-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Butanedioic acid;2,4,6-trimethylpyridin-3-ol is a compound that combines the properties of butanedioic acid and 2,4,6-trimethylpyridin-3-ol. Butanedioic acid, also known as succinic acid, is a dicarboxylic acid with the formula C4H6O4. It is a key intermediate in the citric acid cycle, which is essential for cellular respiration in living organisms. 2,4,6-Trimethylpyridin-3-ol, on the other hand, is a derivative of pyridine, a basic heterocyclic organic compound with the formula C8H11NO. This compound is known for its antioxidant properties and potential therapeutic applications .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of butanedioic acid;2,4,6-trimethylpyridin-3-ol can be achieved through various synthetic routes. One common method involves the reaction of 2,4,6-trimethylpyridine with butanedioic anhydride in the presence of a suitable catalyst. The reaction is typically carried out under reflux conditions in an organic solvent such as toluene or xylene. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and minimize production costs. Continuous flow reactors and automated systems are often employed to ensure consistent product quality and efficient production .
化学反应分析
Types of Reactions
Butanedioic acid;2,4,6-trimethylpyridin-3-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide. The reaction is typically carried out in an acidic medium at elevated temperatures.
Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride. The reaction is usually performed in an inert atmosphere to prevent oxidation.
Substitution: Substitution reactions involve the replacement of one functional group with another.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
科学研究应用
Butanedioic acid;2,4,6-trimethylpyridin-3-ol has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is studied for its antioxidant properties and potential therapeutic effects. In medicine, it is being investigated for its role in treating inflammatory diseases such as inflammatory bowel disease (IBD). The compound has shown promise in reducing oxidative stress and inflammation in experimental models .
作用机制
The mechanism of action of butanedioic acid;2,4,6-trimethylpyridin-3-ol involves its interaction with various molecular targets and pathways. The compound is known to inhibit the generation of reactive oxygen species (ROS) and modulate the activity of key signaling pathways such as NF-kB, PI3K/AKT, and mitogen-activated protein kinases. These pathways play crucial roles in regulating inflammation, cell proliferation, and apoptosis .
相似化合物的比较
Butanedioic acid;2,4,6-trimethylpyridin-3-ol can be compared with other similar compounds such as 2,4,6-trimethylpyridine and 2,4,6-trimethylpyridinol. While these compounds share some structural similarities, this compound is unique in its combination of antioxidant and anti-inflammatory properties. This makes it a valuable compound for research and potential therapeutic applications .
List of Similar Compounds
- 2,4,6-Trimethylpyridine
- 2,4,6-Trimethylpyridinol
- 2,4,6-Triarylpyridines
- 2,4,6-Triarylpyrimidines
属性
CAS 编号 |
886574-12-5 |
|---|---|
分子式 |
C12H17NO5 |
分子量 |
255.27 g/mol |
IUPAC 名称 |
butanedioic acid;2,4,6-trimethylpyridin-3-ol |
InChI |
InChI=1S/C8H11NO.C4H6O4/c1-5-4-6(2)9-7(3)8(5)10;5-3(6)1-2-4(7)8/h4,10H,1-3H3;1-2H2,(H,5,6)(H,7,8) |
InChI 键 |
OLBBKQREWLVXDO-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=NC(=C1O)C)C.C(CC(=O)O)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(1S,7R)-8-(hydroxymethyl)-8-azabicyclo[5.2.0]nonan-9-one](/img/structure/B12597991.png)

![5-Chloro-2-hydroxy-N-{[2-(2-phenylethoxy)phenyl]methyl}benzamide](/img/structure/B12598007.png)


![Benzoic acid, 2-[[(1,4-dioxopentyl)oxy]methyl]-5-methoxy-](/img/structure/B12598024.png)

![N-{2-[(3-Cyano-6-methylquinolin-2-yl)amino]ethyl}-N-(3-methoxyphenyl)urea](/img/structure/B12598033.png)
![Urea, N-methyl-N'-phenyl-N-[4-(1H-pyrrol-3-yloxy)phenyl]-](/img/structure/B12598042.png)
![2-[3-(diaminomethylideneamino)phenyl]-3-sulfanylpropanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B12598045.png)
![2-Ethynyl-4-methoxy-1-[2-(4-methoxyphenyl)ethenyl]benzene](/img/structure/B12598050.png)


![2-({1-[2-(3,5-Dimethyl-1-piperidinyl)-2-oxoethyl]-1H-benzimidazol-2-yl}sulfanyl)-N,N-diisopropylacetamide](/img/structure/B12598076.png)
